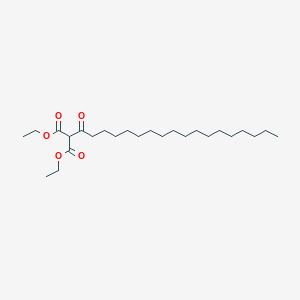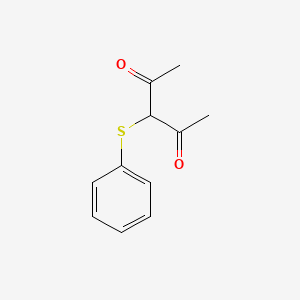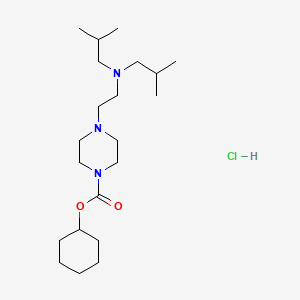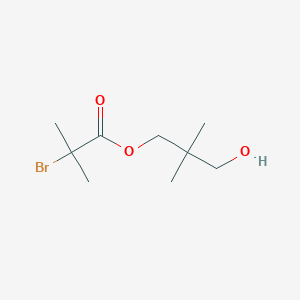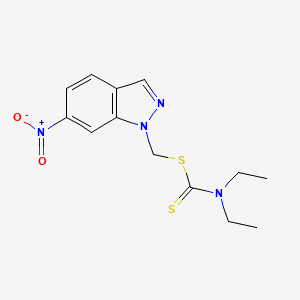
(6-Nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate: is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate typically involves the reaction of 6-nitroindazole with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
(6-Nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (6-Nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-6-nitro-1H-indazol-1-yl)methyl diethylcarbamodithioate
- (6-Nitro-1H-indazol-1-yl)methyl ethylcarbamodithioate
- (6-Nitro-1H-indazol-1-yl)methyl methylcarbamodithioate
Uniqueness
(6-Nitro-1h-indazol-1-yl)methyl diethylcarbamodithioate is unique due to its specific substitution pattern and the presence of both nitro and carbamodithioate groups. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
24240-47-9 |
|---|---|
Formule moléculaire |
C13H16N4O2S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(6-nitroindazol-1-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H16N4O2S2/c1-3-15(4-2)13(20)21-9-16-12-7-11(17(18)19)6-5-10(12)8-14-16/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
BANLSHUCPWZBQJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




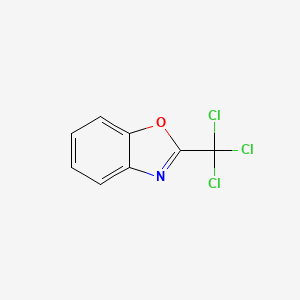
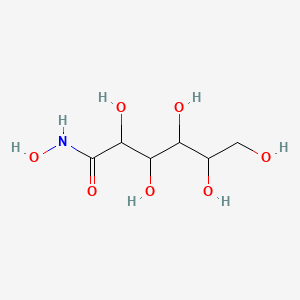
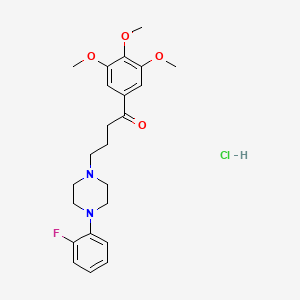
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)
